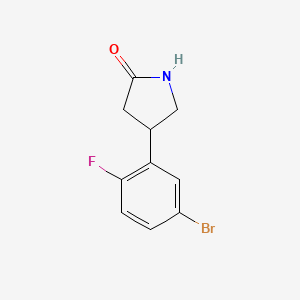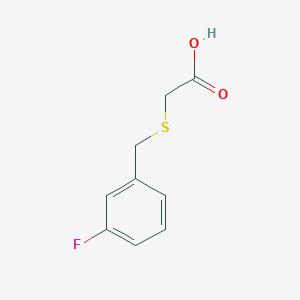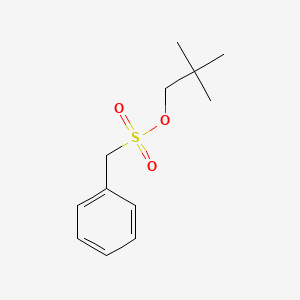
(Butoxymethyl)triphenylphosphonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Butoxymethyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C20H20ClOP. It is a member of the triphenylphosphonium salts, which are widely used in organic synthesis, particularly in the Wittig reaction. This compound is known for its ability to form stable ylides, which are crucial intermediates in the formation of alkenes from aldehydes and ketones.
準備方法
Synthetic Routes and Reaction Conditions
(Butoxymethyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with butoxymethyl chloride. The reaction typically occurs in an anhydrous solvent such as acetone or tetrahydrofuran (THF) under nitrogen atmosphere to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(Butoxymethyl)triphenylphosphonium chloride primarily undergoes substitution reactions, particularly in the formation of ylides for the Wittig reaction. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve strong bases such as sodium hydride (NaH) or butyllithium (BuLi) in solvents like THF or dimethylformamide (DMF).
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include alkenes (from the Wittig reaction), alcohols (from reduction reactions), and various oxidized phosphonium compounds (from oxidation reactions).
科学的研究の応用
(Butoxymethyl)triphenylphosphonium chloride has several applications in scientific research:
Chemistry: Used as a reagent in the Wittig reaction to synthesize alkenes. It is also employed in the preparation of various organophosphorus compounds.
Biology: Investigated for its potential use in mitochondrial targeting due to the triphenylphosphonium moiety, which can facilitate the delivery of bioactive molecules to mitochondria.
Medicine: Explored for its role in drug synthesis, particularly in the development of antimalarial and anticancer agents.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, where precise control over molecular structure is required.
作用機序
The mechanism of action of (Butoxymethyl)triphenylphosphonium chloride involves the formation of a ylide intermediate. In the Wittig reaction, the ylide reacts with aldehydes or ketones to form alkenes. The triphenylphosphonium group stabilizes the ylide, making the reaction more efficient. The butoxymethyl group can influence the reactivity and selectivity of the ylide, depending on the specific reaction conditions.
類似化合物との比較
Similar Compounds
(Methoxymethyl)triphenylphosphonium chloride: Similar in structure but with a methoxymethyl group instead of a butoxymethyl group. It is also used in the Wittig reaction.
(Ethoxymethyl)triphenylphosphonium chloride: Contains an ethoxymethyl group and is used in similar applications.
(Tert-butoxymethyl)triphenylphosphonium chloride: Features a tert-butoxymethyl group, offering different steric and electronic properties.
Uniqueness
(Butoxymethyl)triphenylphosphonium chloride is unique due to the presence of the butoxymethyl group, which can provide different reactivity and selectivity compared to its analogs. This makes it a valuable reagent in specific synthetic applications where these properties are advantageous.
特性
分子式 |
C23H26ClOP |
|---|---|
分子量 |
384.9 g/mol |
IUPAC名 |
butoxymethyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C23H26OP.ClH/c1-2-3-19-24-20-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18H,2-3,19-20H2,1H3;1H/q+1;/p-1 |
InChIキー |
NQECPCJHXXZKSA-UHFFFAOYSA-M |
正規SMILES |
CCCCOC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B13150756.png)









